molecular formula C18H18ClNO2 B1281716 (3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1417789-28-6

(3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1281716
M. Wt: 315.8 g/mol
InChI Key: KFNFWUMLKQDFKI-DLBZAZTESA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C18H18ClNO2 . The InChI Key is OIMCKZOWSJOMID-UXQCFNEQSA-N. The compound has a molecular weight of 315.79 .


Physical And Chemical Properties Analysis

The compound is a white, crystalline powder. It has a molecular weight of 315.79 . It’s soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but insoluble in water. The boiling point of the compound is not available .

Scientific Research Applications

Enantioselective Synthesis

  • A study by Chung et al. (2005) describes a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, including (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid. This synthesis involves a nitrile anion cyclization strategy, offering a five-step, chromatography-free process with over 95% yield and 94-99% enantiomeric excess, showcasing the compound's utility in stereoselective organic synthesis (Chung et al., 2005).

Structural Characterization in Foldamers

  • Research by Menegazzo et al. (2006) focused on synthesizing a beta-foldamer containing pyrrolidin-2-one rings starting from a derivative of (3S,4R,1'S)-3-amino-2-oxo-1-[1'-(4-methoxyphenylethyl)]pyrrolidine carboxylic acid. This study highlights the importance of such compounds in understanding and designing novel molecular structures (Menegazzo et al., 2006).

Photophysical Properties in Coordination Polymers

  • Sivakumar et al. (2011) explored the use of aromatic carboxylic acids, including derivatives similar to (3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, in lanthanide-based coordination polymers. Their research offers insights into the synthesis, crystal structures, and photophysical properties of these compounds, contributing to the field of material science (Sivakumar et al., 2011).

Influenza Neuraminidase Inhibition

  • A study by Wang et al. (2001) describes the synthesis and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. This highlights the potential therapeutic applications of pyrrolidine derivatives in antiviral drug development (Wang et al., 2001).

Synthesis of Baclofen and PCPGABA

  • Yoshifuji and Kaname (1995) detailed the stereospecific synthesis of Baclofen and PCPGABA via (R)- and (S)-3-(4-chlorophenyl)pyrrolidines, demonstrating the role of such compounds in pharmaceutical synthesis (Yoshifuji & Kaname, 1995).

properties

IUPAC Name

(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,21,22)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNFWUMLKQDFKI-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101142204
Record name 3-Pyrrolidinecarboxylic acid, 4-(4-chlorophenyl)-1-(phenylmethyl)-, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101142204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

CAS RN

1417789-28-6
Record name 3-Pyrrolidinecarboxylic acid, 4-(4-chlorophenyl)-1-(phenylmethyl)-, (3S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417789-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 4-(4-chlorophenyl)-1-(phenylmethyl)-, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101142204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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